molecular formula C17H27N3O4S B4574208 3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide

3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide

Cat. No.: B4574208
M. Wt: 369.5 g/mol
InChI Key: NZTVRNYGBWFUMY-UHFFFAOYSA-N
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Description

3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for developing new antibiotics.

    Biology: It can be used as a probe to study enzyme inhibition, particularly those enzymes involved in sulfonamide metabolism.

    Industrial Applications: The compound’s unique structure allows it to be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

In the context of a drug, the mechanism of action refers to how the drug exerts its therapeutic effect at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes safety measures and precautions to handle and dispose of the compound safely .

Future Directions

This involves potential applications and areas of research for the compound. It could include developing new synthesis methods, finding new reactions, or discovering new applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Formation of the Sulfonamide Intermediate: The reaction of 4-aminobenzenesulfonamide with dimethyl sulfate in the presence of a base such as sodium hydroxide yields 4-(dimethylsulfamoyl)aniline.

    Coupling with Propanoic Acid Derivative: The intermediate is then coupled with a propanoic acid derivative, such as 3-bromopropanoic acid, using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide structure.

    Introduction of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the propanamide intermediate reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring, where halogenated reagents can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents (e.g., bromoethane), bases (e.g., sodium hydroxide)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonamide group but different side chains.

    Morpholine Derivatives: Compounds containing the morpholine ring, used in various pharmaceutical applications.

Uniqueness

3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide is unique due to its combination of a sulfonamide group and a morpholine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and industrial processes, setting it apart from other similar compounds.

Properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]-N-(2-morpholin-4-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-19(2)25(22,23)16-6-3-15(4-7-16)5-8-17(21)18-9-10-20-11-13-24-14-12-20/h3-4,6-7H,5,8-14H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTVRNYGBWFUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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